N-(Propan-2-yl)nonadecanamide
Description
N-(Propan-2-yl)nonadecanamide is a long-chain fatty acid amide with the molecular formula C₂₂H₄₅NO and a molecular weight of 339.5 g/mol. The compound consists of a nonadecanoyl group (C₁₉H₃₇CO-) linked via an amide bond to an isopropylamine moiety. While direct literature on this compound is sparse, insights can be drawn from structurally analogous amides described in recent research .
Properties
CAS No. |
189939-64-8 |
|---|---|
Molecular Formula |
C22H45NO |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
N-propan-2-ylnonadecanamide |
InChI |
InChI=1S/C22H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)23-21(2)3/h21H,4-20H2,1-3H3,(H,23,24) |
InChI Key |
LTOAZHRADZAFED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Propan-2-yl)nonadecanamide can be synthesized through several methods. One common approach involves the reaction of nonadecanoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase transfer catalysts, such as tetrabutylammonium bromide, can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(Propan-2-yl)nonadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other functionalized derivatives.
Scientific Research Applications
N-(Propan-2-yl)nonadecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Propan-2-yl)nonadecanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between N-(Propan-2-yl)nonadecanamide and two structurally related amides: N-acetyl Norfentanyl and 2-Iodo-N-(prop-2-yn-1-yl)acetamide.
Key Observations:
Molecular Weight and Hydrophobicity: this compound’s long alkyl chain (C19) results in significantly higher molecular weight and hydrophobicity compared to the smaller N-acetyl Norfentanyl (C16) and 2-iodoacetamide (C5). This property may limit its solubility in polar solvents but enhance compatibility with lipid matrices.
In contrast, N-acetyl Norfentanyl’s piperidinyl and phenyl groups enable interactions with biological targets, while the iodo and propargyl groups in 2-iodoacetamide facilitate further functionalization (e.g., click chemistry) .
Synthesis Challenges: The low yield (5%) observed for 2-Iodo-N-(prop-2-yn-1-yl)acetamide underscores the difficulty of introducing reactive groups (iodo, propargyl) during amidation. For this compound, the long alkyl chain may necessitate optimized solvents (e.g., dichloromethane or DMF) to improve reaction efficiency.
Stability and Handling
- N-acetyl Norfentanyl: Requires storage at -20°C to maintain stability as a crystalline solid , suggesting sensitivity to thermal degradation.
- 2-Iodo-N-(prop-2-yn-1-yl)acetamide : The iodine substituent may render it light-sensitive, though specific handling guidelines are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
